Cas no 859539-04-1 (6-(Difluoromethoxy)pyridin-3-ol)

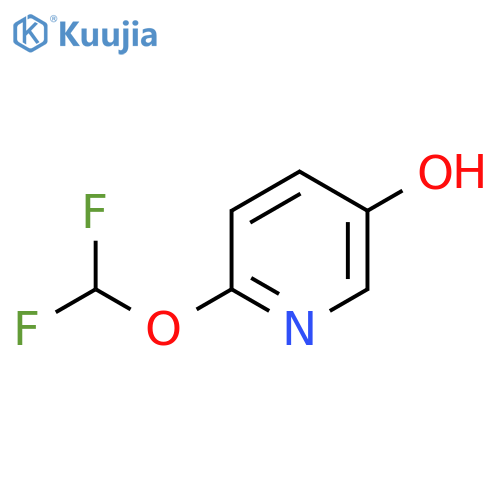

859539-04-1 structure

商品名:6-(Difluoromethoxy)pyridin-3-ol

CAS番号:859539-04-1

MF:C6H5F2NO2

メガワット:161.106208562851

MDL:MFCD18261894

CID:4657575

PubChem ID:23145216

6-(Difluoromethoxy)pyridin-3-ol 化学的及び物理的性質

名前と識別子

-

- 6-(difluoromethoxy)pyridin-3-ol

- 3-Pyridinol, 6-(difluoromethoxy)-

- AMY17630

- D76713

- 6-(Difluoromethoxy)-3-pyridinol (ACI)

- 2-(Difluoromethoxy)pyridin-5-ol

- SCHEMBL2645473

- 859539-04-1

- NDOORMFONBHIOB-UHFFFAOYSA-N

- BS-44578

- MFCD18261894

- CS-0107236

- 6-(Difluoromethoxy)pyridin-3-ol

-

- MDL: MFCD18261894

- インチ: 1S/C6H5F2NO2/c7-6(8)11-5-2-1-4(10)3-9-5/h1-3,6,10H

- InChIKey: NDOORMFONBHIOB-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=CC(=CN=1)O)F

計算された属性

- せいみつぶんしりょう: 161.02883473g/mol

- どういたいしつりょう: 161.02883473g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 123

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 42.4

6-(Difluoromethoxy)pyridin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D187850-5mg |

6-(Difluoromethoxy)pyridin-3-ol |

859539-04-1 | 5mg |

$ 110.00 | 2022-06-05 | ||

| Chemenu | CM327909-25g |

6-(difluoromethoxy)pyridin-3-ol |

859539-04-1 | 95%+ | 25g |

$1875 | 2021-08-18 | |

| Aaron | AR01FGVA-50mg |

6-(Difluoromethoxy)pyridin-3-ol |

859539-04-1 | 95% | 50mg |

$27.00 | 2025-02-12 | |

| 1PlusChem | 1P01FGMY-1g |

6-(Difluoromethoxy)pyridin-3-ol |

859539-04-1 | 95% | 1g |

$239.00 | 2024-04-21 | |

| Matrix Scientific | 189675-500mg |

6-(Difluoromethoxy)pyridin-3-ol |

859539-04-1 | 500mg |

$2100.00 | 2023-09-07 | ||

| 1PlusChem | 1P01FGMY-50mg |

6-(Difluoromethoxy)pyridin-3-ol |

859539-04-1 | 95% | 50mg |

$18.00 | 2024-04-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1177876-100mg |

6-(Difluoromethoxy)pyridin-3-ol |

859539-04-1 | 98% | 100mg |

¥372.00 | 2024-07-28 | |

| Aaron | AR01FGVA-250mg |

6-(Difluoromethoxy)pyridin-3-ol |

859539-04-1 | 95% | 250mg |

$79.00 | 2025-02-12 | |

| 1PlusChem | 1P01FGMY-250mg |

6-(Difluoromethoxy)pyridin-3-ol |

859539-04-1 | 95% | 250mg |

$60.00 | 2024-04-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1177876-1g |

6-(Difluoromethoxy)pyridin-3-ol |

859539-04-1 | 98% | 1g |

¥2934.00 | 2024-07-28 |

6-(Difluoromethoxy)pyridin-3-ol 関連文献

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

859539-04-1 (6-(Difluoromethoxy)pyridin-3-ol) 関連製品

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬